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molecular formula C15H19Cl2NO3 B8477725 tert-Butyl 3-(2,3-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate

tert-Butyl 3-(2,3-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate

Cat. No. B8477725
M. Wt: 332.2 g/mol
InChI Key: RCJBDIGLBIGMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188301B2

Procedure details

Preparation according to Example 23: 1-bromo-2,3-dichlorobenzene (2.1 g, 9.23 mmol) in dry tetrahydrofuran (40 mL), n-butyllithium (2.5 M in tetrahydrofuran, 3.7 mL, 9.23 mmol), 1-N-boc-3-pyrrolidinone (1.13 g, 6.15 mmol) in dry tetrahydrofuran (10 mL). Purified by flash column chromatography on silica gel (isooctane/ethyl acetate, 4:1 to 1:1). Yield: 1.23 g. MS m/z (rel. intensity, 70 eV) 230 (25), 196 (46), 172 (19), 57 (bp), 56 (29).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[Cl:9].C([Li])CCC.[C:15]([N:22]1[CH2:26][CH2:25][C:24](=[O:27])[CH2:23]1)([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16]>O1CCCC1>[Cl:9][C:3]1[C:4]([Cl:8])=[CH:5][CH:6]=[CH:7][C:2]=1[C:24]1([OH:27])[CH2:25][CH2:26][N:22]([C:15]([O:17][C:18]([CH3:20])([CH3:19])[CH3:21])=[O:16])[CH2:23]1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Cl)Cl
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
Purified by flash column chromatography on silica gel (isooctane/ethyl acetate, 4:1 to 1:1)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C1(CN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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